
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione typically involves a multi-step process. One common method is the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction affords the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazolidin-4-one: Another thiazolidine derivative with similar biological activities.
1,3-Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
4-Oxo-2-sulfanylidene-1,3-thiazolidine: Shares structural similarities and exhibits comparable pharmacological properties.
Uniqueness
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
143663-06-3 |
|---|---|
Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione |
InChI |
InChI=1S/C13H13NO2S2/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-8-9-18-13(14)17/h1-5H,6-9H2 |
InChI Key |
PLJVBNOGQLMEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1C(=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
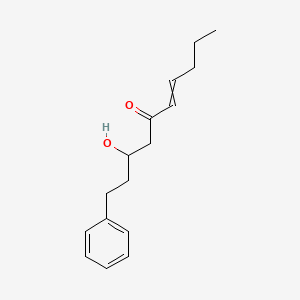

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
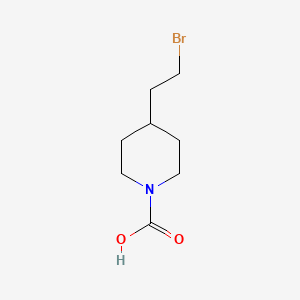
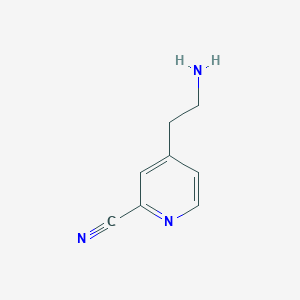
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
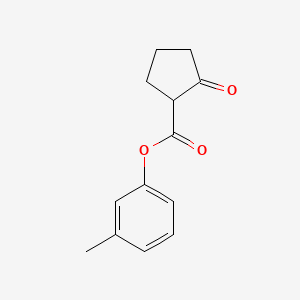
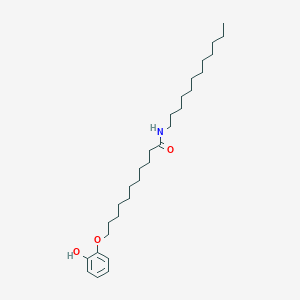
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
